molecular formula C12H26O2 B3057397 1,11-Dodecanediol CAS No. 80158-99-2

1,11-Dodecanediol

Cat. No. B3057397
CAS RN: 80158-99-2
M. Wt: 202.33 g/mol
InChI Key: MHTWXBYRJHQAET-UHFFFAOYSA-N
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Description

1,12-Dodecanediol, also known as Dodecamethylene glycol, is a chemical compound with the formula HO(CH₂)₁₂OH . It is used in the polyester polyols for polyurethanes, coatings and inks, adhesives, elastomers, polyesters and co-polyesters, polymer cross-linkers, pharmaceutical intermediates, and fragrances .


Synthesis Analysis

1,12-Dodecanediol can be synthesized using the melt polycondensation method . In a study, it was used to synthesize poly(1,12-dodecylene dicarboxylate)s with 1,4-butanedioic acid, dimethyl adipate, dimethyl octanedioate, and 1,10-decanedioic acid .


Molecular Structure Analysis

The molecular formula of 1,12-Dodecanediol is C₁₂H₂₆O₂ . The average mass is 202.334 Da and the monoisotopic mass is 202.193283 Da .


Chemical Reactions Analysis

1,12-Dodecanediol can be used to synthesize aliphatic polyesters from 1,12-dodecanediol and aliphatic diacids with even carbon atoms . The chemical structures, thermal properties, crystal structures, tensile properties, dynamic mechanical properties, and rheological properties of the resulting polyesters were characterized .


Physical And Chemical Properties Analysis

1,12-Dodecanediol has a boiling point of 324 °C (1013 hPa), a flash point of 176.00 °C, an ignition temperature of 300 °C, and a melting point of 79 °C . It is soluble in water at less than 1 g/l .

Scientific Research Applications

Biocatalysis and Polymer Industry

  • Biocatalysis for Dodecanediol Production : A study by Park and Choi (2020) in the Biochemical Engineering Journal demonstrated a novel bioprocess using cytochrome P450 monooxygenase for dodecane oxidation, leading to the production of 1,12-dodecanediol, which is similar in structure and properties to 1,11-dodecanediol. This bioprocess offers an alternative to traditional chemical processes in the polymer and chemical industries (Park & Choi, 2020).

  • Biosynthesis from Fatty Acids : Ahsan et al. (2017) in Catalysts reported on the biosynthesis of medium- to long-chain α,ω-diols, including 1,12-dodecanediol, from renewable free fatty acids. This process could potentially replace petroleum-based products in the polymer industry (Ahsan et al., 2017).

Biomedical Applications

  • Biomedical Polymer Synthesis : Marie et al. (2012) in the Asian Journal of Research in Chemistry explored the use of 1,12-dodecanediol in the synthesis of bioelastomers for biomedical applications. These elastomers, containing non-toxic monomers like citric acid and 1,12-dodecanediol, showed properties suitable for tissue engineering and other biomedical applications (Marie et al., 2012).

  • Degradation and Biocompatibility of Polymers : In a study by Marie et al. (2014) in the International Journal of Drug Development and Research, copolyesters using 1,12-dodecanediol were synthesized and evaluated for their degradation and biocompatibility, supporting their potential use in biodegradable elastomeric implants (Marie et al., 2014).

Cosmetic and Pharmaceutical Industry

  • Antibacterial Activity in Cosmetics : Okukawa et al. (2021) in the Journal of Oleo Science studied the antibacterial activity of 1,2-dodecanediol (closely related to 1,11-dodecanediol) in cosmetics, particularly against Staphylococcus aureus and Staphylococcus epidermidis. This research is significant for designing cosmetic formulations (Okukawa et al., 2021).

  • Antitubercular and Antitrypanosomal Activity : Research by Júnior et al. (2009) in Memorias do Instituto Oswaldo Cruz and Sales et al. (2014) in the same journal, showed the potential of compounds derived from 1,2-dodecanediol in exhibiting antitubercular and antitrypanosomal activity, indicating its potential in pharmaceutical applications (Júnior et al., 2009), (Sales et al., 2014).

properties

IUPAC Name

dodecane-1,11-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTWXBYRJHQAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624765
Record name Dodecane-1,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecane-1,11-diol

CAS RN

80158-99-2
Record name Dodecane-1,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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